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Compound of Interest

Compound Name: 2-Methoxy-5-nitroaniline

Cat. No.: B165355

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxy-5-nitroaniline (CAS No: 99-59-2), a key intermediate in the synthesis of various
dyes, pigments, and pharmaceutical compounds. This document collates available data from
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopy to facilitate its identification, characterization, and utilization in research and
development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Methoxy-5-
nitroaniline. It is important to note that a complete, publicly available dataset with full
assignments for all spectroscopic techniques is not readily available. The data presented here
is compiled from various sources and should be used as a reference.

Table 1: *"H NMR Spectroscopic Data

Complete experimental *H NMR data with definitive chemical shift and coupling constant
assignments for 2-Methoxy-5-nitroaniline is not consistently available in publicly accessible
literature. The following represents expected signals based on the structure and data for
analogous compounds.
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Chemical Shift (8) Coupling Constant

Protons Multiplicity

ppm (J) Hz
H-3 d Not Available Not Available
H-4 dd Not Available Not Available
H-6 d Not Available Not Available
-OCHs S Not Available
-NH2 brs Not Available

Table 2: *C NMR Spectroscopic Data

Detailed experimental 3C NMR data for 2-Methoxy-5-nitroaniline is not readily found in public
databases. The data for the hydrochloride salt is available and provides an estimation of the
chemical shifts.

Chemical Shift (0 m (Hydrochloride
Carbon Atom (8) ppm (Hy

Salt)
C-1 (-NHz) Not Available
C-2 (-OCHs5) Not Available
C-3 Not Available
C-4 Not Available
C-5 (-NO2) Not Available
C-6 Not Available
-OCHs Not Available

Table 3: IR Spectroscopic Data

The following table lists the characteristic infrared absorption bands for 2-Methoxy-5-
nitroaniline. The assignments are based on the functional groups present in the molecule.
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3400-3300 Strong, Sharp )
and symmetric) of -NHz
3100-3000 Medium Aromatic C-H stretching
] Aliphatic C-H stretching of -
2950-2850 Medium
OCHs
1620-1580 Strong N-H bending of -NH:z
1580-1490 Strong C=C stretching in aromatic ring
1550-1475 Strong Asymmetric NOz stretching
1350-1280 Strong Symmetric NOz2 stretching
Asymmetric C-O-C stretching
1250-1200 Strong
of aryl ether
) Symmetric C-O-C stretching of
1050-1000 Medium
aryl ether
900-680 Strong C-H out-of-plane bending

Table 4: UV-Vis Spectroscopic Data

The UV-Vis spectrum of 2-Methoxy-5-nitroaniline is sensitive to the solvent and
concentration.[1]

Molar Absorptivity (€) / log

Solvent Amax (nm) .

Water (pH 7) 219 3.90 (log €)
257 3.78 (log €)

310 (shoulder) 3.38 (log €)

400 4.09 (log €)

Solution 380 Not Available
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 2-Methoxy-5-nitroaniline in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCIs) in a clean, dry NMR tube.
The solution should be clear and free of any particulate matter.

Instrumentation: Acquire *H and *3C NMR spectra on a high-resolution NMR spectrometer
(e.g., 300 MHz or higher).

H NMR Acquisition:

o Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Integrate the signals to determine the relative number of protons.

o Analyze the multiplicity and coupling constants to aid in structure elucidation.

13C NMR Acquisition:

o Use a wider spectral width to cover the range of carbon signals (typically 0-160 ppm for
this compound).

o Employ proton decoupling to simplify the spectrum to single lines for each carbon.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):
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o Grind a small amount (1-2 mg) of 2-Methoxy-5-nitroaniline with approximately 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Press the powder into a thin, transparent pellet using a hydraulic press.

e Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition:
o Collect a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o The typical scanning range is 4000-400 cm~1.

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Sample Preparation:

o Prepare a stock solution of 2-Methoxy-5-nitroaniline of a known concentration in a
suitable UV-grade solvent (e.g., ethanol, methanol, or water).

o Prepare a series of dilutions from the stock solution to determine the molar absorptivity
and observe any concentration-dependent effects.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
o Data Acquisition:
o Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

o Fill a matched quartz cuvette with the sample solution and record the absorbance
spectrum over a desired wavelength range (e.g., 200-600 nm).

o ldentify the wavelength(s) of maximum absorbance (Amax).
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Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of 2-Methoxy-5-nitroaniline.
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Spectroscopic analysis workflow for 2-Methoxy-5-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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